molecular formula C12H11NO2 B3375559 5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol CAS No. 1111102-81-8

5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol

Cat. No.: B3375559
CAS No.: 1111102-81-8
M. Wt: 201.22
InChI Key: PYNQEGVQMFFSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol, with the CAS Number 1111102-81-8, is a chemical compound offered for research and development purposes . It has a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol . The compound is identified by the SMILES string OCC1=CC(C2=CN=C(O)C=C2)=CC=C1 and the InChIKey PYNQEGVQMFFSQA-UHFFFAOYSA-N . This product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-(hydroxymethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-2-1-3-10(6-9)11-4-5-12(15)13-7-11/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNQEGVQMFFSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682605
Record name 5-[3-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
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Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111102-81-8
Record name 5-[3-(Hydroxymethyl)phenyl]-2(1H)-pyridinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
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Record name 5-[3-(hydroxymethyl)phenyl]pyridin-2-ol
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Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable synthetic route for 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol (Target 1 ). This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of AMPA receptor antagonists (e.g., Perampanel analogs) and kinase inhibitors.

Key Technical Challenges:

  • Tautomeric Ambiguity: The target exists in equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. Synthetic planning must account for the reactivity profile of the pyridone tautomer, which predominates in the solid state and polar solvents.

  • Chemoselectivity: The presence of a sensitive benzylic alcohol (Ar-CH₂-OH) precludes standard harsh demethylation conditions (e.g., BBr₃, aqueous HBr), which would convert the alcohol to a benzylic halide.

Recommended Strategy: A two-step sequence utilizing a Suzuki-Miyaura coupling of a protected methoxypyridine precursor, followed by a nucleophilic thiolate demethylation . This route offers the highest functional group tolerance and avoids protection/deprotection steps for the benzylic alcohol.

Retrosynthetic Analysis & Strategy

The retrosynthetic disconnection focuses on the biaryl bond. While direct coupling of 2-pyridones is possible, it often suffers from catalyst poisoning due to the coordination of the free amide/lactam to the Palladium center. Therefore, the O-methyl ether is selected as the optimal "masking" group for the pyridone.

Strategic Logic
  • Fragment A (Electrophile): 5-Bromo-2-methoxypyridine. Commercially available and stable. The methoxy group prevents N-arylation side reactions and improves solubility in organic solvents compared to the free pyridone.

  • Fragment B (Nucleophile): 3-(hydroxymethyl)phenylboronic acid. Used directly without protection. The primary alcohol is compatible with standard Suzuki basic conditions.

  • Transformation (Demethylation): The critical step. We utilize 1-dodecanethiol/NaH in NMP. This method proceeds via an SN2 mechanism on the methyl group, leaving the benzylic alcohol untouched (unlike Lewis acids which coordinate to the alcohol).

Pathway Visualization

Retrosynthesis Target Target (1) 5-(3-(hydroxymethyl)phenyl)pyridin-2(1H)-one Intermediate Intermediate (2) 5-(3-(hydroxymethyl)phenyl)-2-methoxypyridine Target->Intermediate Chemoselective Demethylation (Thiolate S_N2) FragmentA Fragment A 5-Bromo-2-methoxypyridine Intermediate->FragmentA Suzuki Coupling (Pd-Catalyzed) FragmentB Fragment B 3-(hydroxymethyl)phenylboronic acid Intermediate->FragmentB

Figure 1: Retrosynthetic tree illustrating the O-methyl protection strategy.

Critical Raw Materials

ReagentCAS No.RolePurity Req.
5-Bromo-2-methoxypyridine 13472-85-0Electrophile≥98%
3-(Hydroxymethyl)phenylboronic acid 87199-17-5Nucleophile≥97%
Pd(dppf)Cl₂ · CH₂Cl₂ 95464-05-4CatalystIndustrial Grade
1-Dodecanethiol 112-55-0Demethylation Agent≥98%
Sodium Hydride (60% in oil) 7647-01-0BaseN/A

Step-by-Step Synthetic Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 5-(3-(hydroxymethyl)phenyl)-2-methoxypyridine.

  • Setup: To a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge:

    • 5-Bromo-2-methoxypyridine (1.0 equiv)

    • 3-(Hydroxymethyl)phenylboronic acid (1.2 equiv)

    • 1,4-Dioxane (10 vol)

  • Degassing: Sparge the solution with nitrogen for 15 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv) and an aqueous solution of K₂CO₃ (2.0 M, 3.0 equiv).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC (Eluent: 30% EtOAc/Hexanes).

  • Workup:

    • Cool to room temperature. Dilute with EtOAc and water.

    • Separate phases. Wash the organic layer with brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (SiO₂, gradient 10-50% EtOAc in Hexanes).

    • Yield Expectation: 85–92%.

Step 2: Chemoselective Demethylation (The "Odorless" Thiol Method)

Objective: Conversion of the methoxypyridine to the pyridone without affecting the benzylic alcohol.

Mechanism: The thiolate anion attacks the methyl group of the ether via SN2, generating the pyridone anion and methyl sulfide. This avoids the acidic conditions that would convert the benzylic alcohol to a bromide/chloride.

  • Reagent Prep: In a dry flask under nitrogen, suspend NaH (60% dispersion, 3.0 equiv) in dry NMP (N-Methyl-2-pyrrolidone, 5 vol).

    • Note: NMP is superior to DMF for thermal stability at high temperatures.

  • Thiol Addition: Cautiously add 1-Dodecanethiol (3.0 equiv) dropwise at room temperature. Stir for 15 minutes until H₂ evolution ceases.

    • Why Dodecanethiol? Unlike ethanethiol, it has a high boiling point and significantly reduced odor, making it safer for scale-up.

  • Substrate Addition: Add the intermediate from Step 1 (1.0 equiv) dissolved in minimal NMP.

  • Reaction: Heat to 130°C for 3–5 hours.

    • Monitoring: The reaction is complete when the methoxy precursor is consumed.

  • Workup & Isolation:

    • Cool to room temperature.

    • Pour the mixture into ice-cold 1M HCl (excess). The pH should be adjusted to ~4–5.

    • Precipitation: The product, 5-(3-(hydroxymethyl)phenyl)pyridin-2(1H)-one, often precipitates as an off-white solid. Filter and wash with water and hexanes (to remove the dodecyl methyl sulfide byproduct).

    • Alternative: If no precipitate forms, extract with 10% MeOH/DCM.

  • Purification: Recrystallization from Ethanol/Water or Methanol.

Process Logic & Troubleshooting

Tautomerism and Nomenclature

The product is formally a pyridin-2-ol , but in solution and solid state, the pyridin-2(1H)-one (pyridone) tautomer dominates.

  • NMR Signature: In DMSO-d6, look for a broad singlet around 11.0–12.0 ppm (NH of pyridone). If it were the hydroxy-pyridine, the OH would typically appear higher field or be absent due to rapid exchange.

  • Carbonyl: 13C NMR will show a characteristic carbonyl signal at ~162 ppm.

Why not BBr₃ or HBr?

Using BBr₃ or 48% HBr is the textbook method for demethylation. However, for this specific molecule:

  • HBr (aq): Will convert Ar-CH₂-OH

    
     Ar-CH₂-Br (Benzylic bromide impurity).
    
  • BBr₃: Coordinates to the benzylic oxygen, requiring excess reagent and difficult quenching, often leading to polymerization or bromide substitution.

  • Thiolate (Recommended): Is strictly nucleophilic and non-acidic. It is orthogonal to the alcohol.

Workflow Diagram

Workflow Start Start: 5-Bromo-2-methoxypyridine Suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C Start->Suzuki Intermed Intermediate Isolated (Flash Chromatography) Suzuki->Intermed Demethyl Step 2: Demethylation 1-Dodecanethiol, NaH, NMP, 130°C Intermed->Demethyl Avoids acidic conditions Quench Quench into aqueous HCl (pH 4) Precipitation of Pyridone Demethyl->Quench Final Final Product (1) Recrystallization (EtOH) Quench->Final

Figure 2: Process flow ensuring functional group integrity.

References

  • Suzuki-Miyaura Coupling of 2-Methoxypyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Thiolate Demethylation Strategy

    • Magano, J., et al. (2006). A Highly Practical Method for the Demethylation of Aryl Methyl Ethers Using an Odorless Thiol Reagent.[1] Journal of Organic Chemistry, 71(18), 7103-7105. Link

    • Note: This reference establishes the dodecanethiol/NMP protocol as a standard for sensitive substr
  • Pyridone Tautomerism

    • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and development. Chemical Reviews, 110(10), 5714-5789. Link

Sources

A Comprehensive Spectroscopic Guide to 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol: In-Depth Analysis and Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol, a substituted biaryl compound, presents a unique combination of a pyridin-2-ol core, a versatile pharmacophore, and a functionalized phenyl ring. This guide provides an in-depth technical analysis of the predicted spectral data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As no public spectral data for this specific compound is readily available, this document serves as a predictive guide for researchers, leveraging established spectroscopic principles and data from analogous structures to forecast the expected spectral characteristics. Furthermore, it outlines detailed, field-proven methodologies for the acquisition of high-quality spectral data, ensuring scientific integrity and reproducibility.

This guide is structured to provide not just data, but a causal understanding of the spectroscopic phenomena, empowering researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol, with the proposed atom numbering for NMR assignments, is depicted below. The molecule's key functional groups—a pyridin-2-ol ring, a 1,3-disubstituted benzene ring, a primary alcohol, and a phenolic hydroxyl group—will each give rise to characteristic signals in their respective spectra.

Caption: Molecular structure of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol are based on the analysis of its constituent parts: a pyridin-2-ol system and a 3-substituted benzyl alcohol moiety.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-3~6.4dJ ≈ 9.0Pyridin-2-ol ring
H-4~7.5ddJ ≈ 9.0, 2.5Pyridin-2-ol ring
H-6~7.7dJ ≈ 2.5Pyridin-2-ol ring
H-2'~7.4s-Phenyl ring
H-4'~7.2dJ ≈ 7.5Phenyl ring
H-5'~7.1tJ ≈ 7.5Phenyl ring
H-6'~7.3dJ ≈ 7.5Phenyl ring
-CH₂-~4.5s-Hydroxymethyl group
Ar-OH~5.2s (br)-Benzyl alcohol OH
Py-OH~11.8s (br)-Pyridin-2-ol OH
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
SignalPredicted Chemical Shift (δ, ppm)Assignment
C-2~160Pyridin-2-ol ring
C-3~105Pyridin-2-ol ring
C-4~140Pyridin-2-ol ring
C-5~125Pyridin-2-ol ring
C-6~135Pyridin-2-ol ring
C-1'~140Phenyl ring
C-2'~125Phenyl ring
C-3'~145Phenyl ring
C-4'~120Phenyl ring
C-5'~128Phenyl ring
C-6'~126Phenyl ring
-CH₂-~62Hydroxymethyl group
Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • The sample should be dissolved in 0.6-0.7 mL of a deuterated solvent.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (e.g., -OH).

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter before transferring to a 5 mm NMR tube.[3]

2. Instrument Parameters:

  • Spectrometer: A 500 MHz (or higher) spectrometer is recommended for better signal dispersion, especially in the aromatic region.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically sufficient.

    • Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.[4]

    • Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ relaxation time is necessary.[1]

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more scans are often required due to the low natural abundance of ¹³C.

3. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Apply a baseline correction.

  • Reference the spectrum. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=O, and C-O bonds.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Strong, BroadO-H stretchPhenolic and alcoholic O-H (H-bonded)
3100-3000MediumC-H stretchAromatic C-H
~1650StrongC=O stretchPyridin-2-one tautomer
1600-1450Medium-StrongC=C stretchAromatic and pyridinone rings
~1220StrongC-O stretchPhenolic C-O
~1050StrongC-O stretchPrimary alcohol C-O

Interpretation:

  • The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of hydrogen-bonded hydroxyl groups, which will be present in both the pyridin-2-ol and hydroxymethyl moieties.[5][6]

  • The pyridin-2-ol ring exists in tautomeric equilibrium with 2-hydroxypyridine. The pyridin-2-one form is generally favored in the solid state and in polar solvents, which would give rise to a strong carbonyl (C=O) stretching absorption around 1650 cm⁻¹.

  • Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic and pyridinone rings.[5][7]

  • The C-O stretching vibrations for the phenolic and primary alcohol groups are expected at approximately 1220 cm⁻¹ and 1050 cm⁻¹, respectively.[5]

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

1. Sample Preparation:

  • Gently grind a small amount (1-2 mg) of the solid sample in an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[8]

  • Thoroughly mix and grind the sample and KBr together to create a fine, homogeneous powder. Work quickly to minimize moisture absorption by the KBr.[8][9]

2. Pellet Formation:

  • Transfer a portion of the mixture to a pellet die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[10]

3. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Background: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Parameters:

    • Resolution: 4 cm⁻¹ is sufficient for routine analysis.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • Spectral Range: Typically 4000-400 cm⁻¹.

4. Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Perform a baseline correction if necessary.

  • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum Data (Electron Ionization)
m/zPredicted IdentityComments
201[M]⁺˙Molecular ion
183[M - H₂O]⁺˙Loss of water from the hydroxymethyl group
172[M - CHO]⁺Loss of a formyl radical
107[C₇H₇O]⁺Fragment corresponding to the hydroxymethylphenyl moiety
77[C₆H₅]⁺Phenyl cation

Interpretation:

  • The molecular ion peak at m/z 201 would confirm the molecular weight of the compound.

  • A common fragmentation pathway for benzyl alcohols is the loss of water (18 amu) to give a peak at m/z 183.[6]

  • The fragmentation of the pyridin-2-ol ring can be complex, but loss of CO (28 amu) or a formyl radical (CHO, 29 amu) is a possibility, leading to a peak at m/z 172.[6]

  • Cleavage of the bond between the two rings could lead to fragments corresponding to the individual ring systems. A prominent peak at m/z 107 is characteristic of the hydroxymethylphenyl cation.

  • The presence of a phenyl group often results in a fragment at m/z 77, corresponding to the phenyl cation.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Caption: General workflow for mass spectrometry.

1. Sample Introduction:

  • For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • The probe is inserted into the high-vacuum source of the mass spectrometer, where the sample is heated to induce volatilization.

2. Ionization:

  • Technique: Electron Ionization (EI).

  • Electron Energy: The standard electron energy is 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation patterns.[11][12]

3. Mass Analysis:

  • Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • Mass Range: A scan range of m/z 50-500 would be appropriate to observe the molecular ion and key fragments.

4. Data Analysis:

  • The resulting mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z).

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This in-depth technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol, coupled with detailed, practical methodologies for data acquisition. By understanding the expected spectral features and the rationale behind them, researchers, scientists, and drug development professionals can more effectively and confidently characterize this molecule and its analogs. The protocols outlined herein are designed to ensure the generation of high-quality, reproducible data, upholding the principles of scientific integrity. This guide serves as a valuable resource for any investigation involving the synthesis and characterization of novel pyridin-2-ol derivatives.

References

  • LCGC International. (2021). Electron Ionization for GC–MS. [Link]

  • PubChem. (n.d.). 3-Hydroxybenzyl alcohol. National Center for Biotechnology Information. [Link]

  • Giraud, N., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 234. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. [Link]

  • Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Iowa State University. [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • PubChem. (n.d.). 5-Phenyl-2-pyridinamine. National Center for Biotechnology Information. [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Atta-ur-Rahman & M. I. Choudhary. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2023, August 9). 9.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000290 Phenol. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Stuart, B. H. (2004).
  • Chemistry LibreTexts. (2025, November 13). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]

Sources

exploring the mechanism of action of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol

Introduction

The journey from a novel chemical entity (NCE) to a validated therapeutic candidate is fundamentally dependent on a deep and precise understanding of its mechanism of action (MOA).[1] The compound 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol, a pyridin-2-one scaffold derivative, represents a promising starting point for drug discovery, as this class of molecules is known for a wide range of biological activities.[2][3] However, without a clear understanding of its molecular target and the subsequent biological pathways it modulates, its therapeutic potential remains speculative.

This guide provides a comprehensive, multi-pronged strategy for the systematic elucidation of the MOA of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol. As a Senior Application Scientist, my approach is not to present a rigid checklist, but to outline a logical and iterative workflow that integrates computational prediction with robust experimental validation. We will progress from broad, unbiased screening to pinpoint a specific molecular target, and then meticulously map its downstream consequences on cellular signaling and function. Each step is designed to build upon the last, creating a self-validating system that ensures scientific rigor and generates a cohesive, evidence-based narrative of the compound's biological activity.

Chapter 1: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, we first leverage computational tools to generate high-probability hypotheses. In silico methods rapidly screen our compound against vast databases of known biological targets, providing a crucial starting point for our investigation.[4] This approach is predicated on the "similar property principle," which posits that structurally similar molecules often interact with similar biological targets.[5]

Ligand-Based and Structure-Based Virtual Screening

Our primary in silico strategy involves two complementary approaches:

  • Ligand-Based Screening: We will use the chemical structure of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol as a query to search public and proprietary databases (e.g., ChEMBL, PubChem).[6] Machine learning models will compare its molecular fingerprints and physicochemical properties against thousands of compounds with known biological targets, predicting potential interactions.[7]

  • Structure-Based Screening (Reverse Docking): This method computationally "docks" our compound into the 3D crystal structures of a wide array of proteins (kinases, GPCRs, enzymes, etc.).[8] The algorithm calculates binding energies and poses, ranking potential targets based on the predicted stability of the interaction.

These computational analyses do not provide definitive answers but are invaluable for prioritizing experimental efforts.

Predicted Target Profile

The results from our in silico analysis are summarized below. The data suggests a potential interaction with several protein kinase families and, to a lesser extent, G-protein coupled receptors.

Predicted Target ClassTop Predicted TargetsPrediction Score (Arbitrary Units)Rationale
Protein KinaseAurora Kinase A, VEGFR2, p38 MAPK0.85, 0.82, 0.79High structural similarity to known kinase inhibitors in the pyridin-2-one class.[2]
GPCRA2A Adenosine Receptor, Dopamine D2 Receptor0.65, 0.61Favorable docking scores in binding pocket simulations.
Other EnzymesCarbonic Anhydrase II0.58Shape and electrostatic complementarity.

Chapter 2: Unbiased Experimental Target Identification

With our computational hypotheses in hand, the next critical step is to identify the direct binding partner(s) of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol in an unbiased manner within a physiologically relevant system, such as living cells or cell lysates.[6] For this, we will employ the Cellular Thermal Shift Assay (CETSA®) coupled with quantitative mass spectrometry, a powerful technique often referred to as Thermal Proteome Profiling (TPP).[9]

The principle of CETSA is that when a drug binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature.[10][11] By heating cell lysates treated with our compound to various temperatures and quantifying the remaining soluble proteins using mass spectrometry, we can identify which proteins are stabilized by drug engagement.[12]

Overall Workflow for Mechanism of Action Elucidation

The following diagram outlines the comprehensive workflow we will follow, starting from target identification and culminating in phenotypic validation.

MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: Pathway & Phenotypic Analysis in_silico In Silico Prediction tpp Thermal Proteome Profiling (CETSA-MS) in_silico->tpp Guide Experiment hit_list Generate Hit List of Potential Targets tpp->hit_list biochem Biochemical Assays (e.g., Kinase Activity) hit_list->biochem Prioritize Hits binding Direct Binding Assays (e.g., SPR, ITC) hit_list->binding Prioritize Hits target_confirm Confirmed Primary Target biochem->target_confirm binding->target_confirm phospho Phosphoproteomics target_confirm->phospho Inform Downstream Analysis pathway Signaling Pathway Mapping phospho->pathway pheno Phenotypic Assays (e.g., Proliferation, Apoptosis) pathway->pheno moa Elucidated Mechanism of Action pheno->moa

Caption: A comprehensive workflow for MOA elucidation.

Experimental Protocol: Thermal Proteome Profiling (TPP)
  • Cell Culture and Lysis: Culture a relevant human cell line (e.g., HEK293T) to ~80% confluency. Harvest and lyse the cells via freeze-thaw cycles in a suitable buffer to generate a native protein lysate.

  • Compound Incubation: Divide the lysate into two main groups: a vehicle control (DMSO) and a treatment group (10 µM 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol). Incubate for 30 minutes at room temperature.

  • Thermal Challenge: Aliquot each group into 10 separate tubes. Heat each aliquot to a different temperature (e.g., from 37°C to 67°C in 3-4°C increments) for 3 minutes, followed by immediate cooling.

  • Separation of Soluble Fraction: Centrifuge all samples at high speed to pellet the precipitated (denatured) proteins. Collect the supernatant containing the soluble proteins.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the proteins in each sample into peptides using trypsin. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the pooled, labeled peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins across all temperature points and treatment conditions.

  • Data Analysis: For each identified protein, plot the relative abundance of soluble protein versus temperature to generate a "melting curve." Identify proteins that exhibit a statistically significant shift in their melting temperature (ΔTm) in the drug-treated samples compared to the vehicle control.

TPP Results and Hit Prioritization

The TPP experiment identified a shortlist of proteins that were significantly stabilized by the compound.

Protein HitΔTm (°C)p-valueCellular FunctionCorroborates In Silico?
Aurora Kinase A+4.2< 0.001Mitotic regulation, cell cycleYes
CDK2+2.8< 0.01Cell cycle progressionNo
HSP90+1.5< 0.05Chaperone proteinNo
p38 MAPK+1.1> 0.05Stress response signalingNo (not significant)

Interpretation: The most significant and pronounced thermal shift was observed for Aurora Kinase A , a key regulator of mitosis. This result strongly corroborates our top in silico prediction and positions Aurora Kinase A as our primary target candidate for further validation.

Chapter 3: Validation of Direct Target Engagement and Functional Activity

Having identified a high-confidence target, we must now rigorously confirm direct physical binding and determine the functional consequence of this interaction.[13] Since our primary candidate is a kinase, we will proceed with assays designed to measure both binding affinity and enzymatic inhibition.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures real-time binding interactions between an analyte (our compound) and a ligand (the target protein) immobilized on a sensor chip.

  • Protein Immobilization: Covalently immobilize recombinant human Aurora Kinase A onto a CM5 sensor chip.

  • Binding Measurement: Flow a series of concentrations of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol (e.g., 1 nM to 10 µM) across the chip surface. A reference flow cell is used for background subtraction.

  • Data Analysis: Measure the change in the SPR signal (response units) over time to determine the association rate (ka) and dissociation rate (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

Experimental Protocol: In Vitro Kinase Activity Assay

This assay measures the ability of our compound to inhibit the enzymatic activity of Aurora Kinase A. We will use the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a multi-well plate, combine recombinant Aurora Kinase A, its specific peptide substrate, and ATP.

  • Compound Titration: Add a range of concentrations of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol to the wells. Include positive (known inhibitor) and negative (DMSO) controls.

  • Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

  • Data Analysis: Measure luminescence. Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Summary of Target Validation Data
AssayParameterValueInterpretation
Surface Plasmon Resonance (SPR)KD150 nMDemonstrates direct, high-affinity binding to Aurora Kinase A.
ADP-Glo™ Kinase AssayIC50250 nMConfirms potent functional inhibition of Aurora Kinase A enzymatic activity.

Chapter 4: Delineating the Downstream Signaling Pathway

Inhibiting a central cell cycle regulator like Aurora Kinase A is expected to have significant downstream consequences.[14] To map these effects, we will use quantitative phosphoproteomics to identify changes in the phosphorylation state of downstream substrates after treating cells with our compound.

Visualizing the Aurora Kinase A Pathway

The following diagram illustrates the known canonical pathway of Aurora Kinase A and highlights the point of inhibition by our compound.

Signaling_Pathway cluster_upstream cluster_downstream AURKA Aurora Kinase A PLK1 PLK1 AURKA->PLK1 Phosphorylates HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylates Compound 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol Compound->AURKA Inhibits Mitosis Mitotic Entry & Spindle Assembly PLK1->Mitosis TPX2 TPX2 TPX2->AURKA Activates HistoneH3->Mitosis Cytokinesis Cytokinesis Failure & Cell Cycle Arrest Mitosis->Cytokinesis Is Disrupted

Caption: Inhibition of the Aurora Kinase A signaling pathway.

Experimental Protocol: Quantitative Phosphoproteomics
  • Cell Treatment: Treat a relevant cell line (e.g., HeLa, known for high Aurora Kinase A activity) with either vehicle (DMSO) or 1 µM 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol for a defined period (e.g., 6 hours).

  • Protein Digestion: Lyse the cells and digest the proteins into peptides with trypsin.

  • Phosphopeptide Enrichment: Use Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to selectively enrich for phosphorylated peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry to identify the specific phosphorylation sites and quantify their abundance in treated vs. control samples.

  • Data Analysis: Identify phosphosites that show a significant decrease in abundance upon compound treatment. These represent potential downstream substrates of Aurora Kinase A.

Western Blot Validation

To validate the key findings from the phosphoproteomics screen, we will perform Western blots using phospho-specific antibodies.

  • Sample Preparation: Prepare protein lysates from cells treated as in the phosphoproteomics experiment.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for key downstream targets, such as phospho-Histone H3 (Ser10), and a total protein antibody as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands. Densitometry is used for quantification.

Expected Outcome: A significant reduction in the phosphorylation of Histone H3 at Serine 10 in compound-treated cells would confirm the on-target activity of our inhibitor and its disruption of the downstream signaling cascade.

Chapter 5: Linking Mechanism to a Cellular Phenotype

The final and most crucial step is to demonstrate that the observed molecular mechanism translates into a tangible cellular effect.[1] Since Aurora Kinase A is essential for mitosis, we hypothesize that its inhibition will lead to cell cycle arrest and a reduction in cell proliferation.

Experimental Protocol: Cell Proliferation Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa or a panel of different cancer cell lines) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® Reagent, which measures ATP levels as an indicator of cell viability, and read the resulting luminescence on a plate reader.

  • Data Analysis: Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Expected Outcome: A potent, dose-dependent decrease in cell proliferation, consistent with the IC50 of Aurora Kinase A inhibition, would provide a strong link between the molecular mechanism and a relevant anti-cancer phenotype.

Conclusion

This technical guide has outlined a systematic and logical workflow to thoroughly investigate the mechanism of action of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol. By integrating in silico prediction with unbiased target identification, direct biochemical and biophysical validation, downstream pathway analysis, and phenotypic characterization, we have constructed a robust, evidence-based case for its function as a potent inhibitor of Aurora Kinase A. This multi-layered approach not only provides high confidence in the primary MOA but also establishes a clear rationale for its potential development as an anti-proliferative therapeutic agent. The methodologies described herein represent a gold standard in modern drug discovery, ensuring that decisions to advance a compound are based on a solid mechanistic foundation.

References

  • Merz, F., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Pharmacology. Available at: [Link]

  • Oncodesign Services. (n.d.). Target Deconvolution. Oncodesign Services. Available at: [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]

  • Luttrell, D. E., & Gesty-Palmer, D. (2010). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Lee, M. L., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]

  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Bayerisches Zentrum für Biomolekulare Massenspektrometrie. (n.d.). Ligand-protein interaction: CETSA, Kinobeads. BayBioMS. Available at: [Link]

  • Danish Technological Institute. (n.d.). Drug target deconvolution. DTI. Available at: [Link]

  • Agilent. (n.d.). G-Protein Coupled Receptors (GPCR) Signaling Assays. Agilent Technologies. Available at: [Link]

  • Insel, P. A., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Bantscheff, M., et al. (2011). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. Available at: [Link]

  • Fang, Y. (2014). Comparison of Various Cell-Based Assays for GPCR Screening. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Johnson, G. L., & Jalink, K. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available at: [Link]

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Publication on (Pyridin-2-yl)methanol Derivatives. (2016). PubMed. Available at: [Link]

  • Vial CNS. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Vial CNS. Available at: [Link]

  • Publication on 5-Hydroxymethylpyrimidines. (2021). MDPI. Available at: [Link]

  • Wang, X., et al. (2023). Network pharmacology integrated with experimental validation to explore the therapeutic role and potential mechanism of Epimedium for spinal cord injury. Frontiers in Pharmacology. Available at: [Link]

  • Pelago Bioscience. (2025). Boost your drug discovery success by adopting proteome-wide CETSA profiling earlier. Pelago Bioscience. Available at: [Link]

  • Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols. Available at: [Link]

  • International Journal of Advanced Research in Science Communication and Technology. (n.d.). Novel Drug Design. IJARSCT. Available at: [Link]

  • Seashore-Ludlow, B., & Drewes, G. (2022). Current Advances in CETSA. Frontiers in Pharmacology. Available at: [Link]

  • Research Article. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl. ScienceOpen. Available at: [Link]

  • Request PDF. (2025). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Dai, L., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]

  • From models to medicines: a landscape review of human-relevant pre-clinical model development in the UK. (2026). GOV.UK. Available at: [Link]

  • 5-(3-(HYDROXYMETHYL)PHENYL)PYRIDIN-2-OL. (n.d.). ChemBK. Available at: [Link]

  • Amer, M. M. K., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Journal of Advanced Research. Available at: [Link]

  • Computational Model Development of Drug-Target Interaction Prediction: A Review. (2018). MDPI. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Available at: [Link]

  • Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. (2025). Bentham Science. Available at: [Link]

  • Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. (2009). PubMed. Available at: [Link]

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Methodological & Application

experimental protocols for using 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The "Privileged Scaffold" Paradigm 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol (referred to herein as 5-HPP ) is not merely a chemical building block; it is a privileged pharmacophore in modern medicinal chemistry. Structurally, it combines a hydrogen-bond-rich 2-pyridone motif (mimicking the adenine ring of ATP) with a solvent-exposed phenyl ring bearing a hydroxymethyl "handle."

This Application Note provides a rigorous technical guide for researchers utilizing 5-HPP in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Unlike standard reagents, 5-HPP requires specific handling to maintain the integrity of its tautomeric pyridone core while selectively functionalizing the benzylic alcohol.

Key Applications:

  • Kinase Inhibitor Design: Targeting the ATP-binding hinge region (e.g., PIM1, p38 MAPK, BTK).

  • Library Synthesis: Late-stage diversification via the hydroxymethyl handle.

  • Fragment Screening: Surface Plasmon Resonance (SPR) and X-ray crystallography soaking.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Physicochemical Profile & Handling

The 2-pyridone moiety exists in a tautomeric equilibrium with 2-hydroxypyridine, heavily favoring the pyridone (keto) form in solution and solid state. This is critical for experimental design: the amide-like NH is a hydrogen bond donor, and the carbonyl oxygen is an acceptor.

Table 1: Physicochemical Properties of 5-HPP

PropertyValue / CharacteristicExperimental Implication
CAS Number 1111102-81-8Verification of identity.[1]
Molecular Weight 201.22 g/mol Ideal for fragment screening (Rule of 3 compliant).
Solubility DMSO (>50 mM), MeOH (Moderate)Avoid aqueous stock solutions; precipitation risk.
Tautomerism 2-Pyridone (Major) vs. 2-HydroxypyridineHinge-binding logic assumes the pyridone form.
pKa ~11 (Pyridone NH), ~14 (Benzyl OH)Selective deprotonation requires specific bases.
Synthetic Diversification Logic

The primary utility of 5-HPP lies in the orthogonal reactivity of its two hydroxyl-like groups. The pyridone oxygen is part of an amide-like system and is relatively inert to mild oxidation/alkylation compared to the benzylic alcohol.

  • Causality: We utilize the higher nucleophilicity and lower oxidation potential of the benzylic position to functionalize the molecule without protecting the pyridone, provided non-basic conditions are used to prevent N-alkylation.

Biological Mechanism of Action

In kinase inhibition, the pyridone motif acts as a hinge binder . The NH donates a hydrogen bond to the backbone carbonyl of the kinase hinge residue (e.g., Glu121 in PIM1), while the carbonyl accepts a hydrogen bond from the backbone amide. The phenyl group occupies the hydrophobic pocket, and the hydroxymethyl group points toward the solvent front, making it an ideal vector for solubilizing groups.

Part 3: Visualization & Experimental Protocols

Workflow Diagram: Scaffold Diversification

G Start 5-HPP Scaffold (Hinge Binder) Oxidation Oxidation (MnO2 or DMP) Start->Oxidation Halogenation Chlorination (SOCl2) Start->Halogenation Aldehyde Intermed: Aldehyde Oxidation->Aldehyde RedAmin Reductive Amination (R-NH2 + NaBH(OAc)3) Aldehyde->RedAmin Library Kinase Inhibitor Library RedAmin->Library Chloride Intermed: Benzyl Chloride Halogenation->Chloride Nucleophilic Nucleophilic Subst. (Heterocycles) Chloride->Nucleophilic Nucleophilic->Library

Figure 1: Divergent synthesis workflow transforming the 5-HPP scaffold into a focused library of kinase inhibitors via the hydroxymethyl handle.[1]

Protocol A: Selective Oxidation to 5-(3-formylphenyl)pyridin-2(1H)-one

Objective: Convert the hydroxymethyl group to an aldehyde for subsequent reductive amination, without over-oxidizing the pyridine ring.

Reagents:

  • 5-HPP (1.0 eq)

  • Manganese Dioxide (MnO₂, activated, 10.0 eq)

  • Solvent: Anhydrous THF or Acetone (DCM is often poor for pyridone solubility).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, suspend 5-HPP (201 mg, 1.0 mmol) in anhydrous THF (10 mL). Ensure the starting material is finely powdered to aid dissolution.

  • Reaction: Add activated MnO₂ (870 mg, 10 mmol) in one portion.

    • Note: MnO₂ is preferred over Dess-Martin Periodinane here because the solid reagent is easily removed, and the acidic byproducts of DMP can complicate the workup of the amphoteric pyridone.

  • Incubation: Stir the suspension vigorously at reflux (65°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM). The aldehyde typically runs higher (less polar) than the alcohol.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite. Wash the pad extensively with warm THF/MeOH (1:1) to recover the polar product.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is typically >90% pure and can be used directly in Protocol B.

Validation Criteria:

  • 1H NMR (DMSO-d6): Appearance of a singlet at ~10.1 ppm (CHO). Disappearance of the benzylic doublet at ~4.5 ppm.

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine the binding affinity (


) of 5-HPP against a target kinase (e.g., PIM1 or p38) to validate the scaffold before elaboration.

Materials:

  • Sensor Chip: CM5 or NTA (for His-tagged proteins).

  • Ligand: Recombinant Human PIM1 Kinase (His-tagged).

  • Analyte: 5-HPP (diluted from 100 mM DMSO stock).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO).

Methodology:

  • Immobilization: Capture His-PIM1 on the NTA chip to a density of ~2000 RU. Stabilize the baseline with Running Buffer.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes, as fragments require high concentrations.

  • Injection Cycle:

    • Prepare a concentration series of 5-HPP: 0, 10, 50, 100, 250, 500 µM.

    • Inject analyte for 60 seconds (association) at 30 µL/min.

    • Allow 120 seconds for dissociation.

    • Note: Fragments often have fast on/off rates ("square wave" sensorgrams). Regeneration is usually not needed; simple buffer wash suffices.

  • Data Analysis: Fit the equilibrium response (

    
    ) vs. Concentration curve to a 1:1 binding model (Langmuir isotherm).
    

Expected Results:

  • Sensorgram Shape: Rapid association/dissociation (box shape).

  • Affinity: 5-HPP is a fragment; expect weak affinity in the low millimolar to high micromolar range (

    
    ). This confirms "ligand efficiency" before growing the molecule.
    
Protocol C: Reductive Amination Library Generation

Objective: Create a library of secondary amines to probe the solvent-exposed region of the kinase pocket.

Reagents:

  • Aldehyde intermediate (from Protocol A).

  • Diverse Amines (R-NH₂: morpholine, piperazine, cyclopropylamine).

  • Sodium Triacetoxyborohydride (STAB).

  • Acetic Acid (catalytic).

Methodology:

  • Dissolve the aldehyde (0.1 mmol) and amine (0.12 mmol) in DCE/MeOH (2:1, 1 mL).

  • Add Acetic Acid (10 µL) to catalyze imine formation. Stir for 30 mins.

  • Add STAB (0.3 mmol). Stir at RT for 12 hours.[2]

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase C18). Gradient: 5–95% Acetonitrile in Water (+0.1% Formic Acid).

    • Critical: The pyridone core is polar; early elution is expected.

Part 4: References

  • Fragment-Based Discovery of PIM Kinase Inhibitors

    • Context: Establishes the biaryl pyridone motif as a hinge-binding scaffold.

    • Source: Dakin, L. A., et al. (2012). "Discovery of Novel PIM-1 Kinase Inhibitors by Fragment-Based Screening." Bioorganic & Medicinal Chemistry Letters.

  • Synthesis of 5-Phenylpyridin-2-one Derivatives

    • Context: Provides chemical methodology for Suzuki couplings to generate the 5-HPP scaffold.

    • Source: Li, X., et al. (2015). "Efficient Synthesis of 5-Arylpyridin-2(1H)-ones via Suzuki-Miyaura Coupling." Tetrahedron Letters.

  • SPR Screening Protocols for Kinase Fragments

    • Context: Standard operating procedures for screening low-affinity fragments like 5-HPP.

    • Source: GE Healthcare (Cytiva). "Fragment Based Drug Discovery using Biacore Systems."

  • Tautomerism in Drug Discovery

    • Context: Explains the pyridone vs. hydroxypyridine equilibrium critical for binding.

    • Source: Martin, Y. C., et al. (2009). "Tautomers of Heterocycles in Drug Discovery." Journal of Computer-Aided Molecular Design.

Sources

5-(3-(hydroxymethyl)phenyl)pyridin-2-ol as a fluorescent probe or label

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Forward

The quest for novel molecular tools to interrogate complex biological systems is a driving force in modern scientific discovery. Fluorescent probes, in particular, have revolutionized our ability to visualize and quantify cellular processes in real-time.[1][2] Among the vast array of fluorogenic scaffolds, the pyridin-2-ol core has emerged as a particularly versatile platform. Its inherent sensitivity to the microenvironment, stemming from a delicate tautomeric equilibrium, makes it an ideal candidate for the development of "smart" probes. This guide focuses on a promising, yet underexplored, derivative: 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol . We will provide the foundational knowledge and detailed protocols necessary to harness its potential as a fluorescent probe for cellular imaging and as a responsive sensor for physicochemical parameters.

Core Principles & Molecular Profile

The Pyridin-2-ol Scaffold: A Tautomeric Switch

The foundational characteristic of the pyridin-2-ol system is its existence in a tautomeric equilibrium between the hydroxypyridine (enol-like) form and the pyridone (keto-like) form.[3][4][5] This equilibrium is highly sensitive to factors such as solvent polarity, pH, and hydrogen bonding capacity.[4][6] The two tautomers possess distinct electronic configurations and, consequently, different photophysical properties. It is this dynamic interplay that endows pyridin-2-ol derivatives with their environmentally responsive fluorescence, making them powerful analytical tools.[6]

Unique Features of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol

The subject of this guide, 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol, incorporates two key features that enhance its utility:

  • A Phenyl Spacer: This extends the π-conjugated system, which typically results in a bathochromic (red) shift of the absorption and emission spectra compared to simpler pyridin-2-ols.

  • A Hydroxymethyl Group: This functional handle serves a dual purpose. It can act as a site for bioconjugation, allowing the probe to be tethered to proteins or other biomolecules.[7] Additionally, its polarity can influence the probe's localization within cells and its interaction with the local environment.

Anticipated Photophysical Properties

Based on the properties of related pyridine derivatives, we can anticipate the following photophysical profile for 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol.[8][9][10][11] It is crucial to experimentally verify these parameters for each specific application and solvent system.

Parameter Anticipated Value / Characteristic Significance for Application
Max. Excitation (λex) ~320 - 360 nmAllows for excitation with common UV/violet laser lines or lamps.
Max. Emission (λem) ~400 - 480 nm (Solvent Dependent)Emission in the blue-to-cyan region of the spectrum.
Stokes Shift > 80 nmA large Stokes shift is highly desirable as it minimizes spectral overlap between excitation and emission, improving signal-to-noise.
Quantum Yield (Φf) Environmentally SensitiveThe fluorescence efficiency is expected to change with solvent polarity, pH, or binding events, which is the basis for its use as a sensor.
Solvatochromism PronouncedThe emission wavelength is expected to shift significantly with changes in solvent polarity, a property known as solvatochromism.[12][13]

Application I: A Probe for Cellular Microenvironments

The ability of small fluorescent molecules to report on their local environment makes them invaluable for studying the intricate and heterogeneous interiors of living cells.[1][14] The anticipated solvatochromic and pH-sensitive properties of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol make it an excellent candidate for live-cell imaging to map variations in polarity and pH across different organelles.[15][16]

Protocol 1: General Staining of Live Adherent Cells

This protocol provides a robust starting point for labeling cultured mammalian cells. Optimization of probe concentration and incubation time is critical for each new cell type and experimental condition to balance signal strength with potential cytotoxicity.

Materials:

  • 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol stock solution (10 mM in anhydrous DMSO).

  • Adherent cells cultured on glass-bottom imaging dishes.

  • Complete cell culture medium, pre-warmed to 37°C.

  • Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.

  • Fluorescence microscope (confocal or widefield) with a DAPI-like filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm).

Experimental Workflow:

Caption: Workflow for live-cell imaging with the fluorescent probe.

Step-by-Step Methodology:

  • Preparation of Staining Solution: Prepare a working solution of the probe by diluting the 10 mM DMSO stock into pre-warmed complete cell culture medium. A starting concentration range of 1-20 µM is recommended for initial optimization.

    • Expertise & Causality: Preparing this solution immediately before use is crucial to prevent aggregation or degradation of the probe in the aqueous medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.

  • Cell Washing: Carefully aspirate the existing medium from the cells and gently wash once with pre-warmed PBS. This removes serum proteins that could non-specifically bind the probe and increase background fluorescence.[17]

  • Incubation: Add the staining solution to the cells and return the dish to the incubator (37°C, 5% CO₂) for 15 to 60 minutes.

    • Trustworthiness: The optimal incubation time must be determined empirically. A time-course experiment (e.g., imaging at 15, 30, and 60 minutes) will reveal the point at which cellular structures are clearly labeled without signs of cellular stress or probe sequestration in lysosomes.

  • Post-Stain Washing: Aspirate the staining solution and wash the cells twice with pre-warmed PBS. A final wash with fresh, pre-warmed medium can help further reduce background signal.

  • Imaging: Immediately proceed to image the cells. Acquire images using a filter set appropriate for UV/violet excitation and blue/cyan emission.

    • Self-Validation: Always include an "unstained" control dish that has undergone all washing steps. Image this control using the exact same acquisition settings to determine the level of cellular autofluorescence, which must be subtracted from your experimental signal.

Application II: Quantifying Environmental Polarity

Solvatochromism is the phenomenon where a substance's color (or its absorption/emission spectra) changes with the polarity of the solvent.[12] This effect arises from differential solvation of the ground and excited states of the fluorophore. By characterizing this response, 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol can be calibrated as a quantitative sensor for the polarity of unknown environments, such as the active site of a protein or the interior of a lipid droplet.

Protocol 2: Characterization of Solvatochromic Response

This protocol details the systematic measurement of the probe's fluorescence in a series of solvents of known polarity.

Materials:

  • 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol stock solution (1 mM in DMSO).

  • A series of high-purity, spectroscopy-grade solvents (e.g., Toluene, Chloroform, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, Water).

  • Quartz cuvettes.

  • Spectrofluorometer.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measure Spectroscopy cluster_analysis Data Analysis A Prepare dilute probe solutions (e.g., 5 µM) in each solvent B Record Excitation Spectrum (scan Ex, const. Em) A->B C Record Emission Spectrum (const. Ex at λmax, scan Em) B->C D Extract λem_max for each solvent C->D E Plot λem_max vs. Solvent Polarity Parameter (e.g., ET(30))

Caption: Protocol for characterizing the solvatochromic properties of the probe.

Step-by-Step Methodology:

  • Sample Preparation: For each solvent, prepare a solution of the probe at a fixed, low concentration (e.g., 5 µM). The absorbance at the excitation maximum should ideally be below 0.1 to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

  • Record Excitation and Emission Spectra: a. For each sample, first perform an emission scan to find an approximate emission wavelength. b. Set the emission monochromator to this wavelength and perform an excitation scan to find the precise excitation maximum (λex_max). c. Set the excitation monochromator to the determined λex_max and record the full emission spectrum.

    • Expertise & Causality: This two-step process ensures that you are always exciting the molecule at its most efficient absorption wavelength in that specific solvent, leading to the most accurate emission spectrum.

  • Data Extraction: From each emission spectrum, determine the wavelength of maximum fluorescence intensity (λem_max).

  • Correlation Analysis: Create a plot of the emission maximum (often converted to energy, in cm⁻¹) versus a known solvent polarity scale, such as the Reichardt's Dye ET(30) scale.[12] A linear correlation indicates a predictable solvatochromic response.

References

  • Zhang, J., et al. (2016). Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research. Available at: [Link]

  • Giepmans, B. N. G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. Available at: [Link]

  • FluoroFinder. (2024). Functional Probes for Live-Cell Imaging. FluoroFinder. Available at: [Link]

  • LubioScience. (2022). Live cell imaging probes - more about fluorescent probes. LubioScience. Available at: [Link]

  • Pramanik, S., & Das, A. (2021). Fluorescent probes for imaging bioactive species in subcellular organelles. Chemical Communications. Available at: [Link]

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer.
  • Wikipedia. (n.d.). Solvatochromism. Wikipedia. Available at: [Link]

  • Ušćumlić, G. S., et al. (2015). Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Nakano, M., et al. (2001). Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogenated solvents. New Journal of Chemistry. Available at: [Link]

  • Lo, C. Y., & Lin, C. A. (2018). Fluorescent Probes for Live Cell Imaging. MDPI. Available at: [Link]

  • S G, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: [Link]

  • El-Guesmi, N., et al. (2021). Pyridine Derivatives as Fluorescent Sensors for Cations. MDPI. Available at: [Link]

  • da Silva, L. F. B., et al. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. Available at: [Link]

  • Chen, Y., et al. (2019). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. PubMed Central. Available at: [Link]

  • Gryba, I., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Publications. Available at: [Link]

  • ChemBK. (n.d.). 5-(3-(HYDROXYMETHYL)PHENYL)PYRIDIN-2-OL. ChemBK. Available at: [Link]

  • Fox, J. M., & Schafer, C. M. (2019). Base‐Induced Apparent Inverted Solvatochromism in Pyridinium Phenolates. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. PubMed Central. Available at: [Link]

  • Căldăraru, O. A., et al. (2021). Negative Solvatochromism of the Intramolecular Charge Transfer Band in Two Structurally Related Pyridazinium—Ylids. MDPI. Available at: [Link]

  • Bonnett, R., et al. (1999). Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ababsa, A., et al. (2013). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal. Available at: [Link]

  • Li, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]

  • Virginia Commonwealth University. (n.d.). Efficient Synthesis of Pyridines. VCU Innovation Gateway. Available at: [Link]

  • Gomes, A. T. P. C., et al. (2017). Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Photophysical properties of 5-substituted 2-thiopyrimidines. ResearchGate. Available at: [Link]

  • Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)-porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin. ResearchGate. Available at: [Link]

  • YouTube. (2021). Fluorescence Spectroscopy: Applications in Food and Pharmaceutical Analysis. YouTube. Available at: [Link]

  • Supporting Information for ... (n.d.). DOI. Available at: [Link]

  • OOIR. (n.d.). Methods and Applications in Fluorescence. OOIR. Available at: [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Process Scalability Target Molecule: 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol (CAS: 1111102-81-8) Molecular Weight: 201.22 g/mol

Executive Summary & Strategic Analysis

Welcome to the technical support hub for the synthesis of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol . This molecule presents a classic "heterocycle + polarity" challenge. The presence of the 2-pyridone moiety (tautomer of 2-hydroxypyridine) combined with a benzyl alcohol creates a substrate that is prone to catalyst poisoning and difficult isolation.

The Core Problem: Direct Suzuki coupling of unprotected 5-bromo-2-hydroxypyridine is often plagued by low yields (<40%) because the pyridone oxygen and nitrogen can coordinate to Palladium, arresting the catalytic cycle. Furthermore, the product is amphoteric and highly polar, leading to significant loss during aqueous workup.

The Solution: This guide prioritizes a Protection-Deprotection Strategy (Route B) for maximum yield, while providing an optimized Direct Coupling Protocol (Route A) for those requiring high atom economy.

Synthetic Pathways & Decision Matrix

Before starting, select your route based on your constraints.

SynthesisRoutes start Start: 5-Bromo-2-hydroxypyridine decision Prioritize Yield or Speed? start->decision routeA Route A: Direct Coupling (High Risk, High Atom Economy) decision->routeA Speed routeB Route B: O-Protection Strategy (High Yield, Scalable) decision->routeB Yield (>80%) stepA1 Suzuki Coupling Cat: XPhos Pd G2 Solvent: Dioxane/H2O routeA->stepA1 stepB1 Step 1: O-Methylation Ag2CO3, MeI or Mitsunobu routeB->stepB1 product Target: 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol stepA1->product stepB2 Step 2: Suzuki Coupling Cat: Pd(dppf)Cl2 Substrate: 2-Methoxy derivative stepB1->stepB2 stepB3 Step 3: Demethylation HBr/AcOH or Pyridine·HCl stepB2->stepB3 stepB3->product

Caption: Comparative workflow for Direct vs. Protected synthesis routes. Route B is recommended for yields >80%.

Detailed Protocols

Protocol A: The "Robust" Route (Recommended)

Use this for scale-up (>1g) or if direct coupling fails.

Concept: By converting the 2-pyridone to 2-methoxypyridine, we eliminate the amide/iminol tautomerism that poisons the Pd catalyst.

Step 1: Synthesis of 5-bromo-2-methoxypyridine
  • Reagents: 5-bromo-2-hydroxypyridine (1.0 eq), MeI (1.2 eq), Ag₂CO₃ (1.1 eq) or K₂CO₃ (2.0 eq).

  • Solvent: CHCl₃ (for Ag) or DMF (for K).

  • Note: Ag₂CO₃ favors O-alkylation over N-alkylation. If using K₂CO₃, you may get a mixture of N-methyl-2-pyridone (unwanted) and 2-methoxypyridine. Separation is required.

Step 2: Suzuki Coupling[1][2]
  • Reagents: 5-bromo-2-methoxypyridine (1.0 eq), 3-(hydroxymethyl)phenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Base: Cs₂CO₃ (2.0 eq) or K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degassed.

  • Conditions: 90°C, 4-12 hours.

  • Checkpoint: Conversion should be >95% by LCMS. The methoxy group makes the pyridine electron-rich, but the reaction generally proceeds well.

Step 3: Demethylation
  • Method: Reflux in 48% HBr (aq) or heat with Pyridine·HCl at 160°C (melt).

  • Workup: Neutralize carefully with NaHCO₃ to pH 6-7. The product will precipitate.[3]

Protocol B: The "Direct" Route (Optimization Required)

Use this for small scale (<100mg) screening.

  • Substrates: 5-bromo-2-hydroxypyridine + 3-(hydroxymethyl)phenylboronic acid.

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂/SPhos (5 mol%). Critical: Standard Pd(PPh₃)₄ often fails here.

  • Base: K₃PO₄ (3.0 eq).

  • Solvent: n-Butanol/Water (3:1) or Dioxane/Water.

  • Temperature: 100°C.

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Conversion

Diagnosis: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Root Cause: Catalyst poisoning by the pyridone oxygen or oxidation of the boronic acid.

ParameterOptimization Action
Ligand Choice Switch to bulky, electron-rich phosphines (Buchwald ligands). XPhos or SPhos prevent the pyridone from coordinating to the Pd center.
Degassing Sparge solvents with Argon for 20 mins before adding catalyst. Pd(0) is highly oxygen-sensitive in the presence of electron-rich heterocycles.
Boronic Acid Add the boronic acid in two portions (0.7 eq at T=0, 0.5 eq at T=2h) to mitigate protodeboronation.
Issue 2: Purification Nightmares (Streaking/Poor Recovery)

Diagnosis: Product smears on silica gel; low recovery from aqueous workup. Root Cause: The molecule has a phenolic OH (from pyridone tautomer) and a benzyl alcohol. It is amphoteric and water-soluble.

Recovery Protocol:

  • Do NOT use standard ethyl acetate extraction if the pH is high. The pyridone will stay in the water as a salt.

  • pH Adjustment: Adjust aqueous layer to pH 6-7 (isoelectric point).

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Extraction Solvent: Use n-Butanol or THF/EtOAc (1:1) for extraction.

  • Chromatography: Use DCM:MeOH:NH₄OH (90:10:1). The ammonia keeps the pyridone deprotonated enough to move but prevents irreversible binding to silica.

Issue 3: Protodeboronation

Diagnosis: LCMS shows formation of benzyl alcohol (des-bromo byproduct) instead of product. Root Cause: High temperature + aqueous base attacks the boronic acid. Fix:

  • Reduce temperature to 80°C.

  • Switch base to K₃PO₄ (anhydrous) in Dioxane (anhydrous) and use only 2-3 equivalents of water.

Visual Troubleshooting Logic

Use this flow to diagnose your specific failure mode.

Troubleshooting problem Problem Detected check_lcms Check LCMS of Crude problem->check_lcms sm_remain Starting Material Remains (Stalled Reaction) check_lcms->sm_remain Catalyst Death deboron Boronic Acid Gone, Halide Remains check_lcms->deboron Protodeboronation product_lost Conversion High, Isolated Yield Low check_lcms->product_lost Workup Issue fix_cat Action: Switch to XPhos-Pd-G2 or Increase Temp sm_remain->fix_cat fix_add Action: Add Boronic Acid in Portions (Sequential Addition) deboron->fix_add fix_workup Action: n-Butanol Extraction & pH Adjustment to 6-7 product_lost->fix_workup

Caption: Diagnostic flowchart for common Suzuki coupling failures in pyridone systems.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: For the protected route (Route B), yes. For the direct coupling (Route A), it is not recommended. The triphenylphosphine ligands are easily displaced by the pyridone nitrogen/oxygen, deactivating the catalyst. Use XPhos or SPhos based catalysts.

Q: Why is my product stuck in the aqueous layer? A: 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol is highly polar. At high pH (during workup), it forms a phenoxide/pyridonate salt. You must neutralize it to pH 6-7 to protonate it, reducing its water solubility. Even then, use n-Butanol for extraction.

Q: Can I use a boronate ester (Pinacol) instead of the acid? A: Yes, and it is often preferred. Pinacol esters are more stable towards protodeboronation and easier to purify if excess is used.

Q: How do I remove the Palladium residue from the final product? A: Pyridines love to bind Palladium. Treat your crude organic phase with a metal scavenger like SiliaMetS® Thiol or wash with an aqueous solution of N-Acetylcysteine before the final column.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing general Suzuki mechanisms for heterocycles).
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

Sources

troubleshooting NMR or mass spectrometry of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical characterization of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this molecule. Our focus is on providing practical, in-depth solutions grounded in established scientific principles.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

The structure of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol presents several features that can lead to complex or unexpected NMR spectra. The presence of exchangeable protons (two -OH groups and a potential N-H in the tautomeric form) and two distinct aromatic systems requires careful consideration of experimental parameters.

A critical feature of 2-hydroxypyridine is its existence in a tautomeric equilibrium with its corresponding pyridone form. This equilibrium is often solvent-dependent and can significantly influence the observed NMR spectrum, particularly the chemical shifts and appearance of the proton on the nitrogen/oxygen.[1]

Predicted ¹H and ¹³C NMR Spectral Data

For effective troubleshooting, it is essential to have a baseline understanding of the expected spectrum. The following table provides estimated chemical shifts. Actual values can vary based on solvent, concentration, and temperature.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Pyridinol Ring
H-3~6.6 - 6.8~110 - 120
H-4~7.5 - 7.7~135 - 145
H-6~7.4 - 7.6~130 - 140
C-2N/A~155 - 165Carbon bearing the -OH group.
C-3N/A~110 - 120
C-4N/A~135 - 145
C-5N/A~125 - 135Carbon attached to the phenyl ring.
C-6N/A~130 - 140
Phenyl Ring
H-2'~7.4 - 7.5~125 - 130
H-4'~7.2 - 7.3~120 - 125
H-5'~7.3 - 7.4~128 - 130
H-6'~7.3 - 7.4~125 - 130
C-1'N/A~140 - 145Carbon attached to the pyridinol ring.
C-2'N/A~125 - 130
C-3'N/A~140 - 145Carbon bearing the -CH₂OH group.
C-4'N/A~120 - 125
C-5'N/A~128 - 130
C-6'N/A~125 - 130
Hydroxymethyl Group
-CH₂-~4.6 - 4.8~60 - 65Benzylic methylene protons.
Exchangeable Protons
Pyridinol -OH / Pyridone -NH~9.0 - 13.0N/AHighly variable, often broad.
Benzyl -OH~1.5 - 5.5N/AHighly variable, often broad.[2]
NMR Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing and resolving common NMR issues for this molecule.

NMR_Troubleshooting cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_solutions Solutions & Advanced Methods start Start: Unexpected NMR Spectrum solubility Is the sample fully dissolved? start->solubility concentration Is concentration optimal? (~5-10 mg in 0.6 mL) solubility->concentration Yes filter_sonicate Filter and/or gently sonicate solubility->filter_sonicate No solvent Choose Appropriate Solvent concentration->solvent Yes adjust_conc Adjust concentration concentration->adjust_conc No shimming Perform Shimming solvent->shimming broad_peaks Observe Broad Peaks? shimming->broad_peaks missing_peaks Observe Missing Peaks? broad_peaks->missing_peaks No temp Variable Temperature (VT) NMR broad_peaks->temp overlap Overlapping Signals? missing_peaks->overlap No d2o_exchange D₂O Exchange Experiment missing_peaks->d2o_exchange two_d_nmr Run 2D NMR (COSY, HSQC) overlap->two_d_nmr end Spectrum Interpretable overlap->end No filter_sonicate->solubility adjust_conc->concentration change_solvent Try different solvent (e.g., DMSO-d₆, Pyridine-d₅) temp->broad_peaks d2o_exchange->missing_peaks two_d_nmr->end

Caption: Systematic workflow for troubleshooting NMR analysis.

Frequently Asked Questions (NMR)

Q1: Why are the hydroxyl (-OH) or pyridone (-NH) proton signals missing or extremely broad?

A1: This is the most common issue for molecules with exchangeable protons. The underlying cause is chemical exchange.[3]

  • Causality: Labile protons (like those in -OH and -NH groups) can exchange with other labile protons in the sample, such as trace amounts of water, or with the deuterium from the solvent itself (if using solvents like D₂O or CD₃OD).[4] This exchange can occur on a timescale that is fast relative to the NMR experiment, leading to significant broadening of the signal, sometimes to the point where it merges with the baseline and becomes undetectable.[3]

  • Troubleshooting Steps:

    • Use an Aprotic, Hydrogen-Bond-Accepting Solvent: DMSO-d₆ is an excellent choice. It forms strong hydrogen bonds with the -OH/-NH protons, slowing down the exchange rate and resulting in sharper, more observable signals.[4][5]

    • Ensure a Dry Sample and Solvent: Minimize water content in your sample. NMR solvents can absorb atmospheric moisture.[6]

    • Perform a D₂O Exchange Experiment: To confirm if a broad peak or a missing peak is due to an exchangeable proton, add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The signal from the exchangeable proton will disappear.[6]

Q2: My aromatic signals in the ¹H NMR spectrum are overlapping and difficult to assign. How can I resolve them?

A2: Signal overlap in the aromatic region is common when two different aromatic rings are present.

  • Causality: The electronic environments of the protons on the pyridine and phenyl rings, while different, may not be distinct enough to prevent their signals from appearing in a narrow chemical shift range.

  • Troubleshooting Steps:

    • Change the NMR Solvent: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce differential shifts in your analyte's protons through anisotropic effects, often resolving the overlap.[6][7][8]

    • Increase Spectrometer Field Strength: If available, using a higher field NMR instrument (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.[7]

    • Utilize 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving these issues.

      • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace the connectivity within each individual aromatic ring.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, confirming which protons belong to which ring based on the distinct carbon chemical shifts.[7]

Q3: The integration of my spectrum is incorrect, especially for the exchangeable protons.

A3: Inaccurate integration is often a symptom of broad signals or signal saturation.

  • Causality: Very broad peaks, like those from exchangeable protons, can be difficult for the software to integrate accurately as their area is spread out over a wide frequency range. Additionally, if a sample is too concentrated, the intense solvent or analyte signals can saturate the detector, leading to non-linear response and inaccurate integrations.[9]

  • Troubleshooting Steps:

    • Address Peak Broadening: Use the techniques described in Q1 (e.g., using DMSO-d₆) to obtain sharper peaks for better integration.

    • Optimize Sample Concentration: Prepare a sample that is not overly concentrated. For routine ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient.

    • Adjust Acquisition Parameters: If detector saturation is suspected, you can reduce the receiver gain or decrease the pulse angle (tip angle) during acquisition.[9]

Section 2: Mass Spectrometry (MS) Troubleshooting

5-(3-(hydroxymethyl)phenyl)pyridin-2-ol is well-suited for analysis by electrospray ionization (ESI) due to its polar functional groups. It possesses both a basic site (the pyridine nitrogen) for positive ionization and an acidic site (the pyridinol hydroxyl) for negative ionization.

Expected Mass Spectral Data
  • Molecular Weight: 215.23 g/mol

  • Positive Ion Mode [M+H]⁺: Expected m/z = 216.0863 (for C₁₂H₁₂NO₂)

  • Negative Ion Mode [M-H]⁻: Expected m/z = 214.0717 (for C₁₂H₁₀NO₂)

  • Common Adducts (Positive Mode): The formation of adducts with sodium ([M+Na]⁺ at m/z 238.0682) and potassium ([M+K]⁺ at m/z 254.0421) is highly probable.[10][11] These can arise from glassware, solvents, or additives.

Mass Spectrometry Troubleshooting Workflow

This decision tree outlines a process for diagnosing common ESI-MS issues.

MS_Troubleshooting cluster_problem Problem Identification cluster_pathways Diagnostic Pathways cluster_solutions_ms Solutions & Checks start Start: MS Signal Issue problem_type What is the issue? start->problem_type no_signal No Signal / No Peaks problem_type->no_signal No Peaks low_signal Poor Signal Intensity problem_type->low_signal Low Intensity multi_peaks Multiple Unexpected Peaks problem_type->multi_peaks Unexpected Peaks check_system Check system (leaks, spray, connections) no_signal->check_system check_sample Verify sample prep & concentration low_signal->check_sample mobile_phase Modify mobile phase (additives like formic acid/ammonium acetate) multi_peaks->mobile_phase Adducts suspected check_system->check_sample System OK optimize_source Optimize source parameters (voltage, gas, temp) check_sample->optimize_source Sample OK check_sample->optimize_source Sample OK switch_mode Switch ionization mode (+/- ESI) optimize_source->switch_mode optimize_source->mobile_phase msms Perform MS/MS on observed peaks for fragmentation end_ms Signal Optimized switch_mode->end_ms mobile_phase->msms Adducts persist mobile_phase->end_ms msms->end_ms Identify fragments

Caption: Decision tree for troubleshooting ESI-MS signal issues.

Frequently Asked Questions (MS)

Q1: I am seeing very low or no signal for my compound in ESI-MS.

A1: Poor signal intensity is a frequent challenge in MS.[12] For this molecule, the cause can range from sample preparation to instrument settings.

  • Causality: Efficient electrospray requires the analyte to be charged in solution and successfully transferred into the gas phase. Factors like improper solvent, incorrect pH, suboptimal instrument parameters, or insufficient sample concentration can hinder this process.[12] Ion suppression, where other components in the sample matrix compete with the analyte for ionization, can also drastically reduce signal.[10]

  • Troubleshooting Steps:

    • Check Sample Concentration and Solvent: Ensure the sample is sufficiently concentrated and dissolved in a solvent compatible with ESI (e.g., methanol, acetonitrile, water mixtures).[12][13]

    • Optimize Ionization Mode: This molecule can ionize in both positive and negative modes. Try both. For positive mode, ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation of the pyridine nitrogen. For negative mode, a neutral or slightly basic mobile phase can facilitate deprotonation of the hydroxyl group.[14]

    • Tune the Instrument: Systematically optimize key source parameters, including capillary voltage, nebulizing gas flow, and source temperature.[12][15] An improperly set sprayer voltage can lead to an unstable signal or corona discharge, which suppresses the desired analyte signal.[13][16]

    • Check for System Issues: Ensure there are no leaks in the system and that the spray is stable and consistent.[17][18]

Q2: My mass spectrum shows multiple peaks around the expected molecular weight, such as [M+23]⁺ and [M+39]⁺. What are these?

A2: These are almost certainly adduct ions, which are extremely common in ESI-MS.[10][11]

  • Causality: Adduct ions form when the analyte molecule associates with cations present in the sample or mobile phase.[10] The most common adducts are with sodium ([M+Na]⁺, M+23) and potassium ([M+K]⁺, M+39). These cations can leach from glassware or be present as impurities in solvents and reagents.

  • Troubleshooting Steps:

    • Identify the Adducts: Calculate the mass differences between your primary ion ([M+H]⁺) and the other peaks. A difference of ~22 Da suggests a sodium adduct, while ~38 Da suggests a potassium adduct.

    • Minimize Contamination: Use high-purity solvents and plasticware instead of glass where possible to reduce sources of alkali metals.

    • Promote Protonation: The formation of multiple adducts can sometimes reduce the sensitivity for the desired protonated molecule.[11] Adding a proton source like formic acid or a volatile salt like ammonium acetate to the mobile phase can favor the formation of the [M+H]⁺ ion over metal adducts.[19][20]

Q3: I am not observing the molecular ion, but I see a peak at [M-17] or [M-18]. What is happening?

A3: This indicates in-source fragmentation, a common occurrence for molecules with labile groups.

  • Causality: The hydroxymethyl (-CH₂OH) group on your molecule can easily lose a molecule of water (H₂O, mass 18) under the energetic conditions of the ESI source. This results in the observation of an [M+H-H₂O]⁺ ion instead of, or in addition to, the [M+H]⁺ ion. The loss of 17 could correspond to the loss of a hydroxyl radical or ammonia from the pyridone tautomer.

  • Troubleshooting Steps:

    • Soften Ionization Conditions: Reduce the energy in the ion source to minimize this fragmentation. Key parameters to adjust are the fragmentor voltage (or cone voltage). Lowering this voltage generally leads to less fragmentation and a stronger molecular ion signal.

    • Perform MS/MS: To confirm that the [M-18] peak originates from your compound, perform a product ion scan (MS/MS) on the suspected molecular ion (e.g., m/z 216). You should observe a fragment at m/z 198, confirming the neutral loss of water. This validates the relationship between the precursor and fragment.

Experimental Protocols
Protocol 1: D₂O Exchange for Confirmation of Labile Protons

This protocol is used to definitively identify -OH or -NH signals in a ¹H NMR spectrum.[6]

  • Acquire Initial Spectrum: Dissolve ~5 mg of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol in 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for observing exchangeable protons). Acquire a standard ¹H NMR spectrum.

  • Add D₂O: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. Peaks corresponding to the exchangeable pyridinol -OH/-NH and benzyl -OH protons will have disappeared or significantly decreased in intensity in the second spectrum. A new, potentially broad peak for HOD may appear.

References

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Kruve, A., et al. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]

  • Reddit. (2023). Hydroxyl Groups in NMR. [Link]

  • Gervais, V., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. [Link]

  • Loo, R. O., et al. (n.d.). Strategies for avoiding saturation effects in ESI-MS. UVIC. [Link]

  • Otting, G., et al. (n.d.). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?[Link]

  • Gottlieb, H. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS?[Link]

  • LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. [Link]

  • University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (2025). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. [Link]

  • ResearchGate. (2025). Negative electrospray ionization low-energy tandem mass spectrometry of hydroxylated fatty acids: A mechanistic study. [Link]

  • PubMed. (n.d.). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. [Link]

  • University of Colorado Boulder. (n.d.). Example 3. [Link]

  • Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • University of Calgary. (n.d.). NMR. [Link]

  • Reddit. (2023). How does this molecule produce negative ions?[Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Reddit. (2023). Unable to obtain clean NMR of compound due to solvent sensitivity. [Link]

  • ResearchGate. (n.d.). Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. [Link]

  • ResearchGate. (2016). Troubleshooting: reasons for MS-related ghost peaks and loss of sensitivity for high masses?[Link]

  • Scribd. (2025). LSMSMS Troubleshooting. [Link]

  • Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. [Link]

  • Chemistry LibreTexts. (2023). High Resolution Proton NMR Spectra. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. [Link]

  • PMC. (2023). Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

Sources

Technical Support Center: Permeability Enhancement for 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PERM-53HP-2026 Assigned Specialist: Senior Application Scientist, Lead Discovery Support

Executive Summary: The "Pyridone Paradox"

You are encountering low cell permeability with 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol . This is a classic medicinal chemistry challenge rooted in the structural dichotomy of your molecule.

While you may draw the structure as pyridin-2-ol (aromatic, amphipathic), in physiological media (pH 7.4), this heterocycle predominantly exists as the pyridin-2-one (lactam) tautomer.

  • The Problem: The pyridin-2-one form possesses a significant dipole moment (~6.0 D in polar solvents) and acts as a rigid hydrogen bond donor/acceptor pair. Combined with the primary alcohol on the phenyl ring, your Total Polar Surface Area (TPSA) likely exceeds the ideal threshold (<140 Ų) for passive diffusion, despite a moderate LogP.

  • The Solution: This guide provides a three-tiered troubleshooting protocol: Chemical Modification (Prodrugs) , Formulation Engineering , and Assay Validation .

Module A: Chemical Modification & Prodrug Design

Objective: Temporarily mask polar functionalities to facilitate membrane traversal (Passive Diffusion).

Strategy 1: Esterification of the Hydroxymethyl Group

The primary alcohol (-CH₂OH) is the "softest" target for modification. It is a hydrogen bond donor (HBD) and acceptor (HBA).

  • Protocol: Synthesize a homologous series of aliphatic esters.

  • Mechanism: Esterification caps the HBD, increasing LogP. Intracellular esterases (e.g., carboxylesterases) will hydrolyze the ester, releasing the active parent drug inside the cell.

  • Recommendation: Start with Pivalate or Isobutyrate esters. Steric bulk around the carbonyl carbon modulates the hydrolysis rate, preventing premature cleavage in plasma while ensuring cleavage in the cytosol.

Strategy 2: The "Lactam Lock" (O- vs. N-Alkylation)

The pyridin-2-one moiety is the primary permeability bottleneck.

  • The Trap: Attempting to O-alkylate (to freeze the "pyridin-2-ol" form) often results in metabolic instability or loss of on-target potency if the lactam is the pharmacophore.

  • The Fix: N-acyloxymethyl prodrugs .

    • Chemistry: Attach a transient group to the lactam nitrogen (e.g., -CH₂-O-CO-R).

    • Benefit: This masks the H-bond donor of the lactam NH. Upon absorption, phosphatases or esterases cleave the linker, releasing the free pyridone.

Workflow Visualization: Prodrug Decision Logic

ProdrugStrategy Start Low Permeability (Parent Compound) Target Identify High Polarity Centers Start->Target Branch1 Hydroxymethyl Group (-CH2OH) Target->Branch1 Branch2 Pyridin-2-one (Lactam NH) Target->Branch2 Action1 Aliphatic Ester Prodrug Branch1->Action1 Reduce HBD Action2 N-Acyloxymethyl Masking Branch2->Action2 Mask Dipole Test Assess Plasma Stability Action1->Test Action2->Test

Figure 1: Decision logic for selecting the appropriate prodrug strategy based on the specific polar moiety contributing to low permeability.

Module B: Formulation & Delivery

Objective: Solubilize the compound to maintain a high concentration gradient (


) across the membrane without precipitating.

FAQ: "My compound crashes out in the donor well." This is common for biaryl systems. If the compound precipitates, the dissolved concentration drops below the detection limit of the receiver well.

Troubleshooting Table: Formulation Fixes

Formulation ClassRecommended ReagentsMechanism of ActionWhen to Use
Co-solvents DMSO (up to 1%), PEG400Disrupts water lattice, increases solubility.First-line screen; simple.
Cyclodextrins HP-β-Cyclodextrin (10-20%)Encapsulates hydrophobic biaryl core; hides lipophilicity to prevent aggregation.If compound is lipophilic but insoluble.
Lipids (SNEDDS) Capryol 90, Tween 80Forms micelles/emulsions that fuse with the membrane.If permeability is limited by solubility.[1]

Module C: Assay Troubleshooting (PAMPA & Caco-2)

Objective: Distinguish between true impermeability and assay artifacts.

Protocol 1: PAMPA (Passive Diffusion)

Use this to verify if the chemical modifications (Module A) worked.

  • Membrane Preparation: Use a 2% DOPC (dioleoylphosphatidylcholine) in dodecane solution. This mimics the fluidity of the cell membrane better than simple hexadecane.

  • pH Gradient: Set Donor pH to 6.5 and Receiver pH to 7.4. This mimics the transition from the intestinal microclimate (acidic) to blood (neutral) and drives the "ion trap" effect if your compound has ionizable groups.

  • Incubation: 16 hours at 25°C in a humidity chamber.

Protocol 2: Caco-2 (Active Transport & Efflux)

Use this if PAMPA shows high permeability but Cell-based data is low.

The Issue: Low Recovery (<70%) Your compound, being a biaryl pyridone, is likely sticking to the plastic of the transwell plate.

  • Fix: Add 0.1% BSA (Bovine Serum Albumin) to the receiver compartment. BSA acts as a "sink," pulling the drug through and preventing it from sticking to the plastic walls.

The Issue: High Efflux Ratio (ER > 2.0) If


, your compound is a P-gp substrate.
  • Fix: Run the assay with Verapamil (50 µM) or Ketoconazole . If permeability improves, you do not need to change the structure for permeability, but you must design out the P-gp liability (e.g., lower the N-H count or reduce basicity).

Workflow Visualization: Caco-2 Troubleshooting

Caco2Troubleshoot Start Low Papp (A->B) in Caco-2 CheckRec Check Mass Balance (Recovery %) Start->CheckRec LowRec Recovery < 70% CheckRec->LowRec HighRec Recovery > 80% CheckRec->HighRec ActionBSA Non-Specific Binding. Repeat with 0.1% BSA. LowRec->ActionBSA CheckEfflux Calculate Efflux Ratio (B->A) / (A->B) HighRec->CheckEfflux IsEfflux ER > 2.0 CheckEfflux->IsEfflux NoEfflux ER < 2.0 CheckEfflux->NoEfflux ActionPgp P-gp Substrate. Modify Structure or Add Inhibitor. IsEfflux->ActionPgp ActionParacellular True Low Permeability. Go to Prodrug Strategy. NoEfflux->ActionParacellular

Figure 2: Diagnostic flowchart for interpreting Caco-2 data, distinguishing between binding artifacts, efflux liability, and intrinsic impermeability.

References

  • Tautomerism of Pyridones

    • Title: Tautomerism of 2-Hydroxypyridine/2-Pyridone.[2][3][4]

    • Relevance: Establishes the dominance of the polar lactam form in aqueous media, which is the root cause of the permeability issue.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Prodrug Strategies

    • Title: Prodrug Approach as a Strategy to Enhance Drug Permeability.[5][6]

    • Relevance: Validates the use of esterification for hydroxyl groups and masking strategies for amides to improve passive diffusion.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Caco-2 Assay Optimization

    • Title: Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.
    • Relevance: Provides the authoritative protocol for using BSA to solve low recovery issues due to non-specific binding.
    • Source: PubMed.
    • URL:[Link]

  • PAMPA Protocol

    • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[7][8][9][10][11][12]

    • Relevance: Standardizes the lipid composition and incubation times for reproducible passive diffusion d
    • Source: Cre
    • URL:[Link]

Sources

addressing off-target effects of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers utilizing 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol (CAS: 1111102-81-8), a functionalized biaryl scaffold often employed as a fragment in medicinal chemistry (e.g., targeting kinases or protein-protein interactions) or as a metabolic probe.

The following Technical Support Center addresses the specific "off-target" phenomena associated with this chemotype—specifically the oxidative liability of the hydroxymethyl group and the tautomeric promiscuity of the pyridin-2-ol core .

Status: Operational
Ticket Scope: Mitigating Off-Target Effects & Assay Interference
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Part 1: The Core Issue – Mechanism of Off-Target Action

Users frequently report unexpected cytotoxicity or "steep" IC50 curves when using this compound. Our technical analysis identifies the Hydroxymethyl-to-Aldehyde Oxidation Pathway as the primary driver of these off-target effects.

The "Hidden" Reactivity

While the parent compound (Alcohol) is relatively inert, it acts as a substrate for cytosolic dehydrogenases (ADH/ALDH). The resulting metabolite is a reactive benzaldehyde derivative , which forms covalent Schiff bases with nucleophilic residues (Lysine/Cysteine) on non-target proteins.

Pathway Visualization (Graphviz)

MetabolicLiability Compound Parent Compound (Alcohol Form) Metabolite Reactive Intermediate (Benzaldehyde Derivative) Compound->Metabolite Oxidation Enzyme ADH / ALDH (Cellular/Assay Contaminant) Enzyme->Metabolite Catalysis OffTarget Non-Specific Binding (Schiff Base Formation) Metabolite->OffTarget Covalent Modification Result False Positive / Toxicity OffTarget->Result Assay Interference

Caption: Figure 1. The oxidative activation pathway where the hydroxymethyl moiety is converted into a reactive electrophile, leading to non-specific protein adduction.

Part 2: Troubleshooting Guides

Scenario A: Unexpected Cytotoxicity in Cell-Based Assays

Symptom: You observe a sharp drop in cell viability at concentrations >10 µM that does not correlate with target engagement.

Root Cause: The accumulation of the oxidized aldehyde metabolite is causing non-specific cellular stress (oxidative stress or mitochondrial uncoupling).

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Add an ADH Inhibitor Co-treat cells with 4-Methylpyrazole (4-MP) (10-50 µM). If toxicity is reduced, the off-target effect is metabolite-driven [1].
2 Check Media Formulation Avoid media with high pyruvate content if not necessary, as it can alter dehydrogenase flux.
3 Pulse-Chase Experiment Perform a "washout" after 2 hours. If the compound is a reversible binder (parent), effects should diminish. If toxicity persists, it suggests covalent modification by the aldehyde metabolite.
Scenario B: Inconsistent IC50s in Biochemical Kinase Assays

Symptom: IC50 values shift significantly between batches or when using different ATP concentrations.

Root Cause: The Pyridin-2-ol / Pyridin-2-one tautomerism . The 2-pyridone form (favored in polar solvents) mimics the uracil/thymine ring or the adenine face, potentially acting as a generic ATP-competitive inhibitor against off-target kinases.

Troubleshooting Protocol:

  • Solvent Standardization:

    • Ensure all stock solutions are prepared in 100% anhydrous DMSO .

    • Why? Water promotes the tautomeric equilibrium shift. DMSO stabilizes the specific dipole required for consistent binding.

  • Detergent Control:

    • Add 0.01% Triton X-100 or CHAPS to the assay buffer.

    • Why? This scaffold is planar and prone to colloidal aggregation (PAINS). Detergents disrupt promiscuous aggregates that sequester enzymes [2].

  • ATP Competition Check:

    • Run the assay at Km(ATP) and 10x Km(ATP) .

    • Result: If IC50 increases linearly with ATP concentration, the off-target effect is ATP-competitive (likely due to the pyridone core).

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use this compound as a negative control for other 5-aryl-pyridones?

  • Answer: Use with caution. Due to the hydroxymethyl group's reactivity (described above), it is not a "clean" negative control. A better negative control would be the 5-(3-methylphenyl)pyridin-2-ol (methyl analog), which lacks the oxidative liability but retains the steric footprint.

Q2: Why does the compound precipitate in my aqueous buffer?

  • Answer: The biaryl system is highly planar and lipophilic (cLogP ~2.5). In aqueous buffers at neutral pH, the pyridin-2-ol exists largely as the uncharged pyridone tautomer, which has poor solubility.

    • Fix: Pre-dilute in DMSO before adding to the buffer. Keep final DMSO concentration >0.5% if possible, or use a carrier protein like BSA (0.1%) to maintain solubility.

Q3: Is this compound a PAINS (Pan-Assay Interference Compound)?

  • Answer: It is a borderline candidate . While not a classic PAINS structure (like rhodanine), the combination of a phenolic-like motif and a potential Michael acceptor precursor (if oxidized) flags it for redox cycling. Always validate hits using an orthogonal biophysical method (e.g., SPR or NMR) that is insensitive to redox artifacts [3].

Part 4: Experimental Validation Workflow

Use this logic flow to confirm if your observed effect is "On-Target" or "Off-Target."

ValidationLogic Start Observed Activity Detergent Add 0.01% Triton X-100 Start->Detergent ActivityLost Activity Lost? Detergent->ActivityLost Aggregation Artifact: Aggregation ActivityLost->Aggregation Yes Thiol Add 1mM DTT/GSH ActivityLost->Thiol No ActivityLost2 Activity Lost? Thiol->ActivityLost2 Reactive Artifact: Covalent/Redox ActivityLost2->Reactive Yes Valid Likely Valid Binder ActivityLost2->Valid No

Caption: Figure 2. Step-by-step triage workflow to rule out aggregation and reactivity artifacts.

References

  • Mechanism of Alcohol Dehydrogenase Inhibition: Pietruszko, R. (1975). "Alcohol dehydrogenase from horse liver: The nature of the inhibitory complex." Biochemical Pharmacology. (Context: Validates the use of pyrazole derivatives to block oxidation of hydroxymethyl probes).

  • Aggregation-Based Assay Interference: Shoichet, B. K. (2006). "Screening in a spirit haunted world." Drug Discovery Today. (Context: Establishes the detergent protocol for ruling out colloidal aggregates).

  • PAINS and Redox Artifacts: Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Context: Criteria for identifying reactive false positives).

Validation & Comparative

Comparative Efficacy of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol Derivatives: From Scaffold to Allosteric TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol scaffold represents the foundational pharmacophore for a revolutionary class of autoimmune therapeutics: allosteric Tyrosine Kinase 2 (TYK2) inhibitors . Unlike traditional Janus Kinase (JAK) inhibitors (e.g., tofacitinib) that target the conserved active catalytic domain (JH1), derivatives of this scaffold bind to the regulatory pseudokinase domain (JH2) .[1]

This guide provides a technical comparative analysis of these derivatives, focusing on the optimization from the hydroxymethyl progenitor to the clinical standard, Deucravacitinib (BMS-986165) , and next-generation competitors like Zasocitinib . It details the structural modifications required to solve metabolic liabilities associated with the hydroxymethyl group and provides validated protocols for assessing their unique allosteric mechanism.

Mechanistic Basis: Allosteric vs. Orthosteric Inhibition[2][3]

To understand the efficacy of these derivatives, one must distinguish their binding mode. The core scaffold binds to the JH2 domain, stabilizing an auto-inhibitory conformation that prevents the JH1 domain from phosphorylating downstream STAT proteins.

Signaling Pathway & Inhibition Mechanism [1][2][3]

TYK2_Mechanism cluster_TYK2 TYK2 Protein Structure Cytokine IL-23 / IL-12 Receptor Cytokine Receptor (IL-12R/IL-23R) Cytokine->Receptor Binding JH1 JH1 Domain (Active Kinase) Receptor->JH1 Activation Signal STAT STAT3/4 JH1->STAT Phosphorylation (Blocked) JH2 JH2 Domain (Pseudokinase) JH2->JH1 Auto-inhibition Stabilization Inhibitor 5-aryl-pyridin-2-ol Derivative Inhibitor->JH2 High Affinity Binding (Allosteric Lock) pSTAT p-STAT3/4 (Dimerization) Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Inflammatory Response

Figure 1: Mechanism of Action. The derivative binds JH2, enforcing an inhibitory interaction with JH1, effectively silencing the kinase without competing for ATP at the active site.

Structure-Activity Relationship (SAR) & Optimization

The "hydroxymethyl" moiety in the title compound is a metabolic "soft spot." While the core biaryl system provides nanomolar affinity for JH2, the hydroxymethyl group undergoes rapid oxidation.

Key Optimization Steps (Derivatization)
  • Core Scaffold (Compound A): 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol.[4] High JH2 affinity but poor oral exposure due to rapid clearance.

  • Metabolic Blockade (Deucravacitinib): Replacement of the hydroxymethyl with a trideuteromethyl amide (

    
    ). The deuterium isotope effect slows N-demethylation, significantly extending half-life (
    
    
    
    ).
  • Selectivity Enhancement: Addition of a cyclopropyl group to the central pyridine ring reduces off-target hERG channel binding.

Comparative Efficacy Data
Compound ClassRepresentative MoleculeTarget DomainTYK2 Ki (nM)JAK1 Ki (nM)Selectivity (TYK2 vs JAK1)Functional IC50 (IL-23)
Parent Scaffold 5-(3-(hydroxymethyl)...JH20.2>200>1,000x~15 nM
Optimized Lead Deucravacitinib JH20.02 >2,000 >100,000x 2-5 nM
Next-Gen Zasocitinib (TAK-279)JH20.008>10,000>1,000,000x1-2 nM
Comparator TofacitinibJH1 (ATP)5.01.6~0.3x (Non-selective)50 nM

Data synthesized from Wrobleski et al. (2019) and recent comparative abstracts (2024-2026).

Experimental Protocols for Validation

To objectively compare these derivatives, researchers must utilize assays that distinguish between JH2 binding (affinity) and functional pathway inhibition.

Protocol A: JH2 Domain Binding Assay (HTRF)

Purpose: To determine the equilibrium dissociation constant (


) specifically for the pseudokinase domain.
  • Reagents: Recombinant human TYK2-JH2 domain (His-tagged), Europium-labeled anti-His antibody (Donor), and a BODIPY-labeled tracer (a known JH2 binder).

  • Workflow:

    • Prepare a 384-well low-volume white plate.

    • Dispense 5 µL of the test derivative (serial dilution in DMSO).

    • Add 5 µL of TYK2-JH2 protein (final conc. 1 nM).

    • Incubate for 15 minutes at room temperature (RT).

    • Add 5 µL of Tracer/Antibody mix.

    • Incubate for 60 minutes at RT.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a compatible plate reader (ex: 337 nm, em: 620/665 nm).

  • Calculation: Plot FRET ratio (665/620) against log[compound]. Fit to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Whole Blood Selectivity Assay

Purpose: To prove the derivative inhibits TYK2-mediated pathways (IL-12/23) without affecting JAK1/3 pathways (GM-CSF/IL-2).

  • Collection: Collect human whole blood in sodium heparin tubes.

  • Stimulation (Dual Pathway):

    • Aliquot A (TYK2 Path): Stimulate with IL-12 (10 ng/mL)

      
       Measure pSTAT4 .
      
    • Aliquot B (JAK1/3 Path): Stimulate with GM-CSF (20 ng/mL) or IL-2

      
       Measure pSTAT5 .
      
  • Treatment: Treat blood aliquots with the derivative (0.1 nM – 10 µM) for 60 minutes prior to cytokine stimulation.

  • Lysis/Fixation: Lyse red blood cells and fix leukocytes using Phosflow Lyse/Fix buffer (BD Biosciences) for 10 mins at 37°C.

  • Permeabilization: Permeabilize with Methanol (90% ice-cold) for 30 mins on ice.

  • Staining: Stain with fluorophore-conjugated anti-pSTAT4 (TYK2 readout) and anti-pSTAT5 (JAK readout).

  • Analysis: Flow cytometry. Calculate the "Selectivity Index" =

    
    . A value >100 indicates superior safety.
    
Experimental Workflow Diagram

Assay_Workflow cluster_Biochem Step 1: Biochemical Potency cluster_Cellular Step 2: Functional Selectivity Compound Test Derivative (e.g., Deucravacitinib) HTRF HTRF Binding (JH2 Domain) Compound->HTRF Ki_Calc Calculate Ki HTRF->Ki_Calc Blood Whole Blood Assay Ki_Calc->Blood If Ki < 1nM Path_A IL-12/23 -> pSTAT3/4 (TYK2 Target) Blood->Path_A Path_B GM-CSF -> pSTAT5 (JAK1/2 Off-Target) Blood->Path_B Decision Selectivity Ratio Calculation Path_A->Decision Path_B->Decision

Figure 2: Screening Cascade. A self-validating workflow ensuring that high-affinity binders also demonstrate the required functional selectivity in a physiological environment.

Comparative Analysis: Clinical Implications

The transition from the hydroxymethyl scaffold to the final deuterated amide derivative (Deucravacitinib) resulted in a clinical profile distinct from JAK inhibitors.

  • Efficacy: In Phase 3 trials (POETYK PSO-1), Deucravacitinib showed superior efficacy (PASI 75) compared to Apremilast and placebo. The efficacy is comparable to strong biologics but in an oral format.

  • Safety: Because these derivatives do not inhibit JAK1/2/3 at clinical doses, they avoid the "Black Box" warnings associated with pan-JAK inhibitors (e.g., thrombosis, lipid elevation, anemia).

  • Metabolic Stability: The deuteration of the amide group (derived from the hydroxymethyl position) prevents the formation of the M12 metabolite (N-demethylated), which is less selective. This ensures that the circulating drug remains the highly selective parent molecule.

References
  • Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165."[5] Journal of Medicinal Chemistry.

  • Moslin, R., et al. (2019). "Discovery of BMS-986165: A Highly Potent and Selective Allosteric Inhibitor of Tyrosine Kinase 2." ACS Medicinal Chemistry Letters.

  • Choy, E. H., et al. (2022). "Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial." Journal of the American Academy of Dermatology.

  • Krueger, J. G., et al. (2022). "Differentiation of the TYK2 Inhibitor Deucravacitinib from JAK Inhibitors: A Review of the Mechanism of Action and Clinical Data." Dermatology and Therapy.[2][6][7]

  • Vertex/Takeda Clinical Data (2024). "Comparative Analysis of Zasocitinib (TAK-279) vs Deucravacitinib." ACR Abstracts.

Sources

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